molecular formula C19H22N2O2S B2710445 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide CAS No. 1207023-20-8

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2710445
CAS No.: 1207023-20-8
M. Wt: 342.46
InChI Key: HUPXPDOKEWWEMM-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a propanamide core linked to a phenylthioether group and a dimethylamino carbonyl side chain. This specific molecular architecture, incorporating sulfur and nitrogen-based functional groups, makes it a compound of interest for advanced chemical and pharmacological research. Compounds with similar structures are frequently explored in various scientific fields, including as potential enzyme modulators or as intermediates in the synthesis of more complex molecules . The presence of the thioether linkage is a key structural feature, as such groups can participate in redox biochemistry and influence the compound's interaction with biological systems . Researchers might investigate this molecule for its potential bioactivity, its utility as a building block in organic synthesis, or its physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult primary literature and conduct their own stability, safety, and efficacy studies prior to use.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(2)19(23)14-15-8-10-16(11-9-15)20-18(22)12-13-24-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXPDOKEWWEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile to introduce the phenylthio group.

    Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and high-throughput techniques to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide or potassium cyanide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenylthio group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Dimethylamino-Oxoethyl Substituents

The dimethylamino-oxoethyl group is a recurring motif in bioactive compounds. For example:

  • DX-CA-[S2200]: Contains a methoxy-methylamino-oxoethyl group linked to a benzoic acid scaffold.
  • 99mTc-Labeled DTPA Conjugate: Features a dimethylamino-phenyl acryloyl group for radiolabeling. The dimethylamino group here aids in metal chelation, suggesting that the target compound’s dimethylamino moiety could similarly interact with metal ions or enzymes .
Property Target Compound DX-CA-[S2200] 99mTc-DTPA Conjugate
Amino Group Dimethylamino Methylamino Dimethylamino
Solubility (Predicted) Moderate (amide + aromatic) High (carboxylic acid) Low (hydrophobic conjugate)
Key Application Not explicitly stated Metabolic intermediate Radiopharmaceutical imaging

Phenylthio vs. Other Sulfur-Containing Groups

The phenylthio (S-phenyl) group distinguishes the target compound from analogues with alternative sulfur-based substituents:

  • 2-((1-(4-(Dimethylamino)phenyl)-3-naphthyl-3-oxopropyl)thio)acetic Acid: Contains a thioether linkage similar to the target compound but incorporates a naphthyl group and acetic acid tail. The naphthyl group may enhance π-π stacking in biological targets, while the acetic acid moiety increases hydrophilicity .
  • Antitumor Propanamides (e.g., 1D, 2D): Feature hydroxycarbamoyl and benzodioxol groups instead of phenylthio. The hydroxycarbamoyl group in these compounds is known to inhibit metalloenzymes like histone deacetylases (HDACs), whereas the phenylthio group may confer redox-modulating properties .
Group Target Compound 2-((1-(...)thio)acetic Acid Antitumor Propanamides (1D, 2D)
Sulfur Type Thioether (S-phenyl) Thioether (S-alkyl) None (hydroxycarbamoyl)
Electronic Effect Electron-withdrawing Moderate electron donation Strong electron withdrawal
Bioactivity Potential redox effects Chelation/stacking HDAC inhibition

Propanamide Backbone Modifications

The propanamide structure is shared with several analogues, but side-chain variations significantly alter properties:

  • 5-CA-2-HM-MCBX: A hydroxyl-methyl-substituted benzoic acid derivative with a methoxy-methylamino-oxoethyl group. Its polar substituents likely improve aqueous solubility compared to the target compound’s aromatic-thio group .
  • 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide: Incorporates ferrocene (for redox activity) and nitro-CF3 groups.

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in cancer treatment and anti-inflammatory processes. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanamide backbone with a dimethylamino group and a phenylthio moiety. This unique configuration is believed to contribute to its biological activity, particularly in inhibiting specific protein interactions and pathways involved in cell survival and inflammation.

  • Inhibition of Bcl-2 Family Proteins :
    • The compound has been identified as a potent inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By binding to these proteins, it promotes apoptosis in cancer cells, thereby inhibiting tumor growth. Studies have reported IC50 values in the nanomolar range, indicating high potency against these targets .
  • Anti-inflammatory Activity :
    • Research indicates that this compound exhibits significant anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. It has been shown to inhibit the interaction between NLRP3 and ASC, leading to reduced IL-1β production, which is crucial in inflammatory responses .

Biological Activity Data

The following table summarizes key biological activity data related to the compound:

Activity Target IC50 (µM) Comments
Inhibition of Bcl-2Bcl-21.8Potent apoptosis inducer
Inhibition of Bcl-xLBcl-xL6.9Effective in cancer models
NLRP3 Inflammasome InhibitionNLRP3/ASC interaction3.67Reduces IL-1β secretion

Case Study 1: Cancer Treatment

In a preclinical study evaluating the efficacy of this compound on various cancer cell lines, researchers observed significant reductions in cell viability at concentrations corresponding to its IC50 values against Bcl-2 family proteins. The compound demonstrated enhanced apoptosis compared to control treatments, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another study focused on the compound's role in inflammatory bowel disease (IBD), where it was shown to effectively inhibit the NLRP3 inflammasome activation. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro and improved clinical outcomes in animal models of IBD. These findings support further exploration into its therapeutic applications for inflammatory conditions.

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